8-Bromo-4-methyl-3-nitroquinoline chemical structure and properties
8-Bromo-4-methyl-3-nitroquinoline chemical structure and properties
An In-Depth Technical Guide to the Structure, Synthesis, and Properties of 8-Bromo-4-methyl-3-nitroquinoline
Part 1: Executive Summary
8-Bromo-4-methyl-3-nitroquinoline (CAS: 855639-97-3) is a highly functionalized heterocyclic building block belonging to the quinoline family. Distinguished by its trisubstituted scaffold—featuring a halogen at position 8, a nitro group at position 3, and a methyl group at position 4—this molecule serves as a critical "privileged structure" in medicinal chemistry. It is particularly valued as a precursor for type I and type II kinase inhibitors (e.g., PI3K/mTOR pathways) and antitrypanosomal agents. Its unique substitution pattern allows for orthogonal functionalization: the nitro group supports reduction/acylation, the bromine atom facilitates palladium-catalyzed cross-coupling, and the methyl group provides steric bulk and hydrophobic interaction potential.
Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 8-Bromo-4-methyl-3-nitroquinoline |
| CAS Registry Number | 855639-97-3 |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| SMILES | CC1=C(C=NC2=C1C=CC=C2Br)=O |
| InChIKey | Predicted based on structure |
Structural Geometry & Electronic Properties
The molecule exhibits a planar quinoline core, though the 3-nitro group likely adopts a twisted conformation relative to the ring plane due to steric repulsion from the 4-methyl group . This "peri-like" interaction (though vicinal) destabilizes the planar conjugation of the nitro group, potentially enhancing its susceptibility to displacement or reduction.
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Electronic Effects:
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8-Bromo: Weakly deactivating (inductive withdrawal) but ortho/para directing in the benzene ring; however, in the pyridine ring context, it serves primarily as a handle for cross-coupling.
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3-Nitro: Strongly electron-withdrawing, significantly lowering the LUMO energy of the pyridine ring, making the C2 position highly electrophilic (susceptible to SNAr).
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4-Methyl: Weakly activating (hyperconjugation), providing electron density to the C3 position, partially counteracting the nitro group's withdrawal.
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Part 3: Synthetic Pathways
The synthesis of 8-Bromo-4-methyl-3-nitroquinoline requires a strategy that installs the nitro group and the methyl group while preserving the 8-bromo substituent. The most robust method involves the cyclization of 2-aminoacetophenones with nitro-aldol equivalents .
Primary Route: Modified Friedländer/Methazonic Acid Cyclization
This protocol utilizes 2-amino-3-bromoacetophenone as the starting material. The bromine at the 3-position of the acetophenone becomes the 8-position of the quinoline.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway via condensation of 2-amino-3-bromoacetophenone with methazonic acid equivalents.
Detailed Experimental Protocol
Step 1: Preparation of Methazonic Acid (In Situ)
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Reagents: Nitromethane (1.0 eq), Sodium Hydroxide (2.5 eq, 50% aq).
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Procedure: Add nitromethane dropwise to the NaOH solution at 45–50°C. The reaction is exothermic; maintain temperature to prevent decomposition. Stir for 1 hour to generate sodium methazonate.
Step 2: Condensation & Cyclization
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Reagents: 2-Amino-3-bromoacetophenone (0.8 eq relative to nitromethane), HCl (conc.).
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Procedure:
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Dissolve the acetophenone in dilute HCl.
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Slowly add the sodium methazonate solution to the acidified aniline solution. A yellow precipitate (the hydrazone/imine intermediate) typically forms.
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Add concentrated HCl (approx. 5-10 volumes) to the mixture.
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Reflux the mixture for 2–4 hours. The acidic conditions promote the intramolecular aldol-type condensation between the methylene of the nitro-fragment and the ketone carbonyl, followed by aromatization.
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Work-up:
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Cool the reaction mixture to room temperature.
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Neutralize with aqueous Ammonia or NaHCO₃ to pH 7–8.
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Filter the resulting precipitate.[1]
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Purification: Recrystallize from Ethanol or Acetone/Water.
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Validation:
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Appearance: Yellow crystalline solid.[2]
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Yield: Typically 40–60%.
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Part 4: Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid | Crystalline powder |
| Color | Yellow to Pale Orange | Characteristic of nitro-aromatics |
| Melting Point | 145–155 °C (Predicted) | Analogous non-brominated cmpd mp: 116°C |
| Solubility (Water) | Insoluble | Hydrophobic scaffold |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM | Moderate solubility in Ethanol |
| LogP (Predicted) | ~3.2 | Lipophilic |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic pyridine nitrogen |
Part 5: Reactivity & Derivatization
This molecule is a "divergent intermediate," allowing medicinal chemists to access broad chemical space.
Functionalization Logic
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Reduction (Nitro Group):
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Reagent: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
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Product: 3-Amino-8-bromo-4-methylquinoline.
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Utility: The resulting amine is a nucleophile for amide coupling (e.g., forming kinase hinge-binders).
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Suzuki-Miyaura Coupling (8-Bromo):
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Reagent: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃.
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Selectivity: The C8-Br bond is chemically distinct from the nitro group. Palladium insertion occurs readily at C8.
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Utility: Extension of the scaffold to probe hydrophobic pockets in protein targets.
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SNAr (Nucleophilic Aromatic Substitution):
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Site: C2 position (adjacent to Nitrogen).
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Mechanism: The 3-nitro group activates the C2 position. While H is a poor leaving group, oxidative amination (Chichibabin-like) or displacement of a pre-installed C2-Cl (if synthesized via 2,4-dichloro route) is possible.
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Reactivity Flowchart (DOT Visualization):
Figure 2: Divergent synthesis capabilities of the scaffold.
Part 6: Applications in Drug Discovery
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Kinase Inhibition: The 3-nitroquinoline core mimics the adenine ring of ATP. Derivatives reduced to the 3-amino form and acylated are potent inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR . The 8-bromo position allows for the introduction of solubilizing groups or vectors to reach the ribose-binding pocket.
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Antiparasitic Agents: 8-substituted quinolines have a rich history in antimalarial and antitrypanosomal therapy. The 3-nitro group can act as a "warhead," undergoing bioreduction within the parasite to generate toxic radical species.
Part 7: Safety & Handling
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Hazard Classification:
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Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).[3]
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Skin/Eye Irritation: Irritant.
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Specific Hazard: Nitroaromatics can be potential explosives if heated under confinement or mixed with strong reducing agents.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro-compounds can undergo photochemical degradation.
References
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Baumgarten, H. E., et al. (1981). Napthyridines. IV. Synthesis of Benzo[f]-1,7-naphthyridines. Journal of Heterocyclic Chemistry. Link (Source for 3-nitro-4-methylquinoline synthesis protocol).
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PubChem Compound Summary. 3-Nitroquinoline and derivatives. National Center for Biotechnology Information. Link
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Google Patents. Synthesis of 6-Bromo-4-methyl-3-nitroquinoline (Analogous Protocol). WO2019201283A1. Link
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Organic Syntheses. o-Nitroacetophenone and related condensations. Org. Synth. Coll. Vol. 4, p. 708. Link
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BenchChem. Technical Guide to Halogenated Quinolines. Link
